molecular formula C7H5BrClNO3S B1374210 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride CAS No. 1485868-72-1

3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride

Cat. No.: B1374210
CAS No.: 1485868-72-1
M. Wt: 298.54 g/mol
InChI Key: LJOBREZLSCPQHO-UHFFFAOYSA-N
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Description

3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H6BrClNO3S It is a derivative of benzene, featuring a bromine atom, a carbamoyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride typically involves multiple steps:

    Carbamoylation: The carbamoyl group can be introduced by reacting the brominated benzene with a suitable carbamoylating agent, such as phosgene (COCl2) or urea derivatives.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or amines.

    Oxidation: Oxidative reactions can further modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Sulfonyl Hydrides: Resulting from reduction reactions.

    Oxidized Derivatives: Produced through oxidation reactions.

Scientific Research Applications

3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-nitrobenzene-1-sulfonyl chloride: Similar structure but with a nitro group instead of a carbamoyl group.

    3-Bromo-5-methylbenzene-1-sulfonyl chloride: Contains a methyl group instead of a carbamoyl group.

    3-Bromo-5-hydroxybenzene-1-sulfonyl chloride: Features a hydroxyl group in place of the carbamoyl group.

Uniqueness

3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride is unique due to the presence of the carbamoyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of bromine, carbamoyl, and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-5-carbamoylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOBREZLSCPQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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